Isooctyl acetate

Description

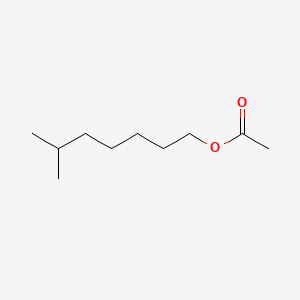

Structure

3D Structure

Properties

IUPAC Name |

6-methylheptyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-9(2)7-5-4-6-8-12-10(3)11/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICUPLXUNISGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Record name | ISOOCTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067635 | |

| Record name | Acetic acid, isooctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isooctyl acetate appears as a clear colorless liquid with a sweet ester odor. Less dense than water. Vapors heavier than air. Eye contact may cause irritation. Frequent or prolonged skin contact may irritate and cause dermatitis. Vapors irritate the eyes and respiratory tract and may cause headaches and dizziness, are anesthetic and may have other central nervous system effects. Vapors may also cause liver and kidney disorder. Ingestion of the liquid into the respiratory system may cause bronchopneumonia or pulmonary edema. | |

| Record name | ISOOCTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

31565-19-2, 36097-34-4 | |

| Record name | ISOOCTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Heptanol, 6-methyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36097-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, isooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031565192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylheptyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036097344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, isooctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLHEPTYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y25SYG8D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isooctyl acetate chemical properties and structure

An In-Depth Technical Guide to Isooctyl Acetate: Chemical Properties, Structure, and Synthesis

This guide provides a comprehensive technical overview of this compound, a carboxylic ester of significant interest in various chemical applications. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core chemical properties, structural characteristics, synthesis, and handling of this compound. Our narrative emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Introduction and Chemical Identity

This compound, systematically known as 6-methylheptyl acetate , is an organic compound classified as an ester. It is derived from the formal condensation of isooctyl alcohol (6-methylheptan-1-ol) and acetic acid. Its structure consists of an eight-carbon branched alkyl chain (isooctyl group) attached to an acetate moiety. This structure imparts a characteristic sweet, fruity odor.[1][2][3]

Several identifiers are used for this compound, and it is crucial to distinguish it from other isomers like 2-ethylhexyl acetate or linear n-octyl acetate. The term "isooctyl" most commonly refers to the 6-methylheptyl structure.

-

IUPAC Name: 6-methylheptyl acetate

-

Molecular Formula: C₁₀H₂₀O₂

-

CAS Numbers: 31565-19-2 (for 6-methylheptyl acetate), 68478-37-5 (for branched octyl ester)[1][4][5][6]

-

Synonyms: Acetic acid, isooctyl ester; Isooctanol, acetate[1]

Molecular Structure

The molecular structure of this compound is fundamental to its chemical properties and reactivity. The key features include the ester functional group (-COO-), a flexible eight-carbon branched alkyl chain, and a terminal methyl group from the acetate moiety.

Caption: 2D Chemical Structure of this compound (6-methylheptyl acetate).

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties dictate its behavior in various applications, particularly its efficacy as a solvent and fragrance component. It is a colorless liquid characterized by a sweet, estery, and fruity odor.[1][2][3] It is less dense than water and has low solubility in aqueous media but is soluble in organic solvents like alcohol.[3]

| Property | Value | Source(s) |

| Molecular Weight | 172.26 g/mol | [1][4][5] |

| Appearance | Clear, colorless liquid | [1][2][3] |

| Odor | Sweet, estery, fruity | [1][2][3] |

| Boiling Point | 195-196 °C at 760 mmHg | [3] |

| Flash Point | 77.22 °C (171.00 °F) | [3] |

| Density | Less dense than water | [1][2] |

| Vapor Pressure | 0.413 mmHg at 25 °C (est.) | [3] |

| Water Solubility | 38.59 mg/L at 25 °C (est.) | [3] |

| Solubility in Organics | Soluble in alcohol | [3] |

| logP (o/w) | 3.686 (est.) | [3] |

Synthesis of this compound

Reaction Principle: Fischer Esterification

This compound is typically synthesized via Fischer esterification. This acid-catalyzed equilibrium reaction involves the treatment of isooctyl alcohol (6-methylheptan-1-ol) with acetic acid.[7][8] To drive the reaction toward the product side and achieve a high yield, Le Châtelier's principle is applied. This is commonly accomplished by using an excess of one reactant (typically the less expensive one, acetic acid) or by removing water as it is formed.[7][8]

Reaction: CH₃COOH (Acetic Acid) + (CH₃)₂CH(CH₂)₄OH (Isooctyl Alcohol) ⇌ CH₃COO(CH₂)₄CH(CH₃)₂ (this compound) + H₂O

Experimental Protocol

Disclaimer: The following is a representative protocol adapted from established procedures for similar esters, such as isopentyl acetate, due to the lack of a specific, detailed published procedure for this compound in the initial search.[7][8][9][10]

Materials:

-

Isooctyl alcohol (6-methylheptan-1-ol)

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄) (catalyst)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Reactant Charging: In a 250 mL round-bottom flask, combine isooctyl alcohol and an excess of glacial acetic acid (e.g., a 2:1 molar ratio of acid to alcohol). Add boiling chips.

-

Catalyst Addition: While swirling the flask in an ice bath, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol volume). This addition is exothermic.

-

Reflux: Assemble a reflux apparatus. Heat the mixture using a heating mantle to a gentle reflux for 1-2 hours. The reflux maintains the reaction temperature at the boiling point of the mixture, accelerating the reaction without loss of volatile components.

-

Work-up and Neutralization:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel containing cold water.

-

Separate and discard the lower aqueous layer.

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the remaining acetic and sulfuric acids. Caution: This will produce CO₂ gas; vent the separatory funnel frequently.[9][10] Continue washing until the aqueous layer is basic.

-

Wash the organic layer with a saturated brine solution to help break any emulsions and remove excess water.[9]

-

-

Drying: Transfer the crude ester (the organic layer) to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate. The drying agent should be swirled until the liquid is clear.

-

Purification by Distillation: Decant the dried ester into a clean distillation flask. Purify the this compound by simple or fractional distillation, collecting the fraction that boils around 195-196 °C.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic and Reactivity Profile

Expected Spectroscopic Signatures

-

¹H NMR: The spectrum would show a characteristic singlet for the acetate methyl protons (CH₃-COO) around δ 2.0 ppm. The protons on the carbon attached to the oxygen (CH₂-O) would appear as a triplet around δ 4.0 ppm. The complex multiplet signals for the methylene (CH₂) and methine (CH) protons of the isooctyl chain would appear further upfield (δ 0.8-1.6 ppm), with the terminal isopropyl methyl groups appearing as a doublet near δ 0.9 ppm.

-

¹³C NMR: A peak for the carbonyl carbon (C=O) would be expected around δ 170-171 ppm. The carbon of the acetate methyl group would be around δ 21 ppm. The carbon attached to the ester oxygen (CH₂-O) would appear around δ 60-65 ppm, with the remaining aliphatic carbons appearing in the δ 20-40 ppm range.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the ester carbonyl (C=O) stretching vibration would be prominent around 1735-1750 cm⁻¹. Another strong band corresponding to the C-O single bond stretching would be visible in the 1000-1300 cm⁻¹ region. C-H stretching vibrations from the alkyl chain would appear just below 3000 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization would likely lead to fragmentation. A common fragmentation pattern for acetates is the loss of acetic acid (60 Da) from the molecular ion. The molecular ion peak (M⁺) would be at m/z = 172.

Chemical Reactivity

As an ester, this compound exhibits characteristic reactivity:

-

Hydrolysis: It can be hydrolyzed back to isooctyl alcohol and acetic acid under either acidic or basic (saponification) conditions.

-

Reaction with Oxidizers: Strong oxidizing acids can cause a vigorous, exothermic reaction.[1][2]

-

Reaction with Bases: Interaction with caustic solutions (strong bases) generates heat.[1][2]

-

Reaction with Active Metals: Like other esters, it can react with alkali metals and hydrides to generate flammable hydrogen gas.[1][2]

Applications

The primary documented application for this compound is as a fragrance agent in perfumes and cosmetics due to its pleasant fruity aroma.[3] Its relatively high boiling point and low volatility make it suitable as a long-lasting scent component. While many similar, smaller acetate esters (like isopropyl or butyl acetate) are widely used as industrial solvents in coatings and inks, specific documentation for such large-scale use of this compound was not prominent in the search results.

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices. It is a combustible liquid and its vapors may be heavier than air.[1][2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.[11]

-

Skin Protection: Use chemical-impermeable gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.[11]

-

Respiratory Protection: If working in areas with poor ventilation or where mist/vapors are generated, use a full-face respirator with an appropriate organic vapor cartridge.[11]

-

-

Handling and Storage:

-

Health Hazards:

-

Disposal:

References

-

Centers for Disease Control and Prevention (CDC). (n.d.). Isopropyl acetate - NIOSH Pocket Guide to Chemical Hazards. Retrieved January 20, 2026, from [Link]

-

Swasti Exports. (n.d.). Isopropyl Acetate - Solvent for Coatings, Inks, and Cleaners. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). Isopropyl Acetate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Isopropyl acetate. Retrieved January 20, 2026, from [Link]

-

SHANGHAI TOPFINE CHEMICAL CO., LTD. (n.d.). What Are the Uses of Isopropyl Acetate? Retrieved January 20, 2026, from [Link]

-

Organisation for Economic Co-operation and Development (OECD). (2005, April 21). SIDS INITIAL ASSESSMENT PROFILE - Isopropyl Acetate. Retrieved January 20, 2026, from [Link]

-

New Jersey Department of Health. (n.d.). Common Name: ISOPROPYL ACETATE HAZARD SUMMARY. Retrieved January 20, 2026, from [Link]

-

Technical Products, Inc. (n.d.). Esters. Retrieved January 20, 2026, from [Link]

-

News. (2025, March 3). Isopropyl Acetate Solvents For Paints, Inks. Retrieved January 20, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031528). Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). Acetic acid, isooctyl ester. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2020, June 29). 5: Synthesis of Isopentyl Acetate (Experiment). Retrieved January 20, 2026, from [Link]

-

Ashland University. (n.d.). 12AL Experiment 8 (3 days): Synthesis of Isopentyl Acetate (aka: Banana Oil). Retrieved January 20, 2026, from [Link]

-

Proprep. (n.d.). Analyze the IR spectrum for isopentyl acetate to identify key functional groups and predict its fragrance properties. Retrieved January 20, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Isopropyl acetate - Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

-

Unknown. (n.d.). Ester Synthesis (Synthesis of Banana Oil). Retrieved January 20, 2026, from [Link]

-

Chegg.com. (2021, November 28). Solved Analyze IR spectroscopy of Isopentyl acetate below. Retrieved January 20, 2026, from [Link]

-

Unknown. (n.d.). Esterification: the synthesis of isoamyl acetate. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 6-Methyl-2-heptyl acetate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). Isopropyl acetate - IDLH. NIOSH. Retrieved January 20, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Retrieved January 20, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Isopropyl acetate - IR Spectrum. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Isopropyl acetate - Condensed Phase Spectrum. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

-

The Good Scents Company. (n.d.). This compound, 31565-19-2. Retrieved January 20, 2026, from [Link]

-

Sevedge, E. (n.d.). Experiment 14A: Isopentyl Acetate. ScholarSpace @ JCCC. Retrieved January 20, 2026, from [Link]

-

Magritek. (n.d.). Isoamyl acetate. Retrieved January 20, 2026, from [Link]

-

Li, Z., Tao, H., & Yang, R. (n.d.). Preparation of Isoamyl Acetate by Reaction-Distillation Using Ionic Liquid as Catalyst. Advanced Materials Research. Retrieved January 20, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

-

Chegg.com. (2025, September 23). Solved The 1H NMR spectrum attached is consistent to which. Retrieved January 20, 2026, from [Link]

-

Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 1-Methylheptyl acetate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

Sources

- 1. Acetic acid, isooctyl ester | C10H20O2 | CID 169321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 31565-19-2 [chemicalbook.com]

- 3. This compound, 31565-19-2 [thegoodscentscompany.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. 31565-19-2 | CAS DataBase [m.chemicalbook.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. westfield.ma.edu [westfield.ma.edu]

- 11. chemicalbook.com [chemicalbook.com]

Synthesis of isooctyl acetate via Fischer esterification

An In-Depth Technical Guide to the Synthesis of Isooctyl Acetate via Fischer Esterification

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound through Fischer esterification. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, offers a detailed and validated experimental protocol, and discusses methods for process optimization and product characterization. By integrating theoretical mechanisms with practical, field-proven insights, this guide serves as an authoritative resource for the successful laboratory-scale synthesis of this versatile ester.

Introduction: The Significance of this compound and Fischer Esterification

This compound (6-methylheptyl acetate) is a carboxylic ester characterized by a sweet, fruity odor.[1][2] Its properties make it a valuable compound in various industries, including as a fragrance agent, a solvent, and a flavoring ingredient.[3]

The Fischer esterification, first reported in the late 19th century, remains one of the most fundamental and cost-effective methods for synthesizing esters.[4] The reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol.[5] In the context of this guide, glacial acetic acid reacts with isooctanol (isooctyl alcohol) in the presence of a strong acid catalyst to produce this compound and water.

The reaction is a classic example of an equilibrium process. To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by applying Le Châtelier's principle in one of two ways: using a large excess of one of the reactants (usually the less expensive one) or by removing water as it is formed.[5][6]

The Reaction Mechanism: An Acid-Catalyzed Pathway

The Fischer esterification proceeds through a series of reversible steps involving a key tetrahedral intermediate. A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the alcohol.[5][7]

The mechanism can be summarized in the following steps:

-

Protonation of the Carbonyl: The carbonyl oxygen of acetic acid is protonated by the acid catalyst. This creates a highly electrophilic, resonance-stabilized oxonium ion.[7]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of isooctanol attacks the protonated carbonyl carbon.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group (from the alcohol) to one of the existing hydroxyl groups. This converts a poor leaving group (-OH) into a good leaving group (H₂O).[6]

-

Elimination of Water: The lone pair on the remaining hydroxyl group forms a double bond with the carbon, expelling a molecule of water.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final this compound product.[8]

Caption: The acid-catalyzed Fischer esterification mechanism.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed as a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Isooctanol (6-methyl-1-heptanol) | C₈H₁₈O | 130.23 | 20.0 mL (16.4 g) | ~0.126 | Limiting Reagent |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 25.0 mL (26.2 g) | ~0.436 | Excess Reagent |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 3.0 mL | ~0.055 | Catalyst |

| 5% Sodium Bicarbonate | NaHCO₃ | 84.01 | ~75 mL | - | For neutralization |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~2-3 g | - | Drying Agent |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel (250 mL)

-

Simple distillation apparatus

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

-

Magnetic stirrer and stir bar

Synthesis Workflow

Caption: Step-by-step workflow for this compound synthesis.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 20.0 mL of isooctanol, followed by 25.0 mL of glacial acetic acid.[9] Swirl the flask to ensure the contents are well mixed.

-

Catalyst Addition: Carefully and slowly add 3.0 mL of concentrated sulfuric acid to the mixture while swirling. Causality Note: This addition is exothermic; slow addition prevents excessive heat generation. Sulfuric acid acts as both the catalyst and a dehydrating agent, helping to shift the equilibrium.[4]

-

Reflux: Attach a reflux condenser to the flask, ensuring the joints are secure. Heat the mixture to a gentle boil using a heating mantle and allow it to reflux for 1 hour.[9] The reflux ring should be stable in the lower third of the condenser. Causality Note: Refluxing at the boiling point of the mixture increases the reaction rate without loss of volatile reagents.

-

Cooling and Extraction: After 1 hour, remove the heating mantle and allow the flask to cool to room temperature. Transfer the reaction mixture to a 250 mL separatory funnel. Add 50 mL of cold water, stopper the funnel, and shake gently to mix, allowing the layers to separate. Remove and discard the lower aqueous layer.[6]

-

Neutralization: To remove residual acetic acid and the sulfuric acid catalyst, wash the organic layer with three successive 25 mL portions of 5% aqueous sodium bicarbonate solution.[9]

-

Trustworthiness Note: During the bicarbonate wash, carbon dioxide gas is produced, which will cause pressure to build inside the separatory funnel. It is critical to vent the funnel frequently by inverting it and opening the stopcock.[9] After the final wash, test the aqueous layer with litmus or pH paper to ensure it is basic.

-

-

Final Wash and Drying: Perform a final wash with 25 mL of water to remove any remaining bicarbonate solution. Transfer the organic layer (top layer) to a clean, dry Erlenmeyer flask and add 2-3 grams of anhydrous magnesium sulfate to remove trace amounts of water.[9] Swirl the flask until the liquid is clear and the drying agent no longer clumps.

-

Purification by Distillation: Decant the dried liquid into a clean, dry round-bottom flask suitable for distillation. Assemble a simple distillation apparatus. Add a few boiling chips and distill the crude product. Collect the fraction that boils between 195-196 °C .[2] Causality Note: Distillation separates the desired this compound from any remaining starting material (isooctanol has a boiling point of ~189 °C) and potential high-boiling byproducts.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using analytical techniques.

-

¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for structural elucidation. The ¹H NMR spectrum of this compound is expected to show characteristic signals corresponding to its structure. For instance, a singlet around 2.0 ppm for the acetate methyl protons (CH₃-COO) and a triplet around 4.0 ppm for the methylene protons adjacent to the ester oxygen (-O-CH₂-).[6][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the ester functional group. A strong, characteristic C=O (carbonyl) stretching band should be observed around 1735-1750 cm⁻¹. The absence of a broad O-H stretch (from the alcohol and carboxylic acid starting materials) around 3200-3600 cm⁻¹ indicates a successful reaction and purification.

-

Gas Chromatography (GC): GC can be used to assess the purity of the final product and quantify any remaining starting materials or byproducts.

Safety and Handling

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.

-

Glacial Acetic Acid & Sulfuric Acid: Both are highly corrosive and can cause severe burns. Handle with extreme care.[11]

-

Isooctanol: May cause skin and eye irritation.[12]

-

This compound: The product is a flammable liquid.[1] Vapors may cause dizziness or irritation to the eyes and respiratory tract.[1][11] Keep away from open flames and ignition sources.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and organic waste streams should be segregated.

Conclusion

The Fischer esterification is a robust and reliable method for the synthesis of this compound. By carefully controlling reaction conditions, particularly through the use of excess acetic acid and an acid catalyst, and by performing a meticulous workup and purification, high yields of pure product can be consistently achieved. The protocol described herein provides a trustworthy and reproducible framework for researchers and scientists, grounded in established chemical principles and validated laboratory practices.

References

- [No Author]. (2010). Semibatch Reactive Distillation for Isopropyl Acetate Synthesis.

- [No Author]. (n.d.). Process for synthesizing isopropyl acetate and method for preparing its catalyst.

- [No Author]. (n.d.). Fisher Esterification Synthesis of Isopentyl Acetate (Banana oil): picoSpin 45. Thermo Scientific.

- [No Author]. (2024).

- National Center for Biotechnology Information. (n.d.). Acetic acid, isooctyl ester. PubChem.

- [No Author]. (n.d.).

- [No Author]. (n.d.).

- [No Author]. (2020).

- [No Author]. (n.d.). This compound, 31565-19-2. The Good Scents Company.

- [No Author]. (2025). Study on the formation kinetics of isopropyl acetate synthesized from acetic acid and propylene.

- [No Author]. (n.d.).

- AzoLearn. (2020).

- Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

- [No Author]. (2024).

- [No Author]. (n.d.).

- [No Author]. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University.

- [No Author]. (n.d.). Method for preparing and purifying propyl acetate.

- [No Author]. (n.d.). The ¹H‐NMR spectra of products: (a) isooctyl acetyl propionate, (b)....

- Lahtinen, M., et al. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach.

- [No Author]. (n.d.).

- [No Author]. (2020). Am I interpreting this NMR spectra correctly?. Reddit.

- Jordan, A., et al. (2021). Green Chemistry. RSC Publishing.

- [No Author]. (n.d.). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe.

- [No Author]. (n.d.). Nomination Background: Isoamyl acetate (CASRN: 123-92-2).

- [No Author]. (n.d.). Synthesis of n-Amyl Acetate in a Pilot Plant Catalytic Distillation Column with Seepage Catalytic Packing Internal.

- [No Author]. (2024). New Catalysts Enable Greener Ester Synthesis. Lab Manager.

- [No Author]. (2025).

Sources

- 1. Acetic acid, isooctyl ester | C10H20O2 | CID 169321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 31565-19-2 [thegoodscentscompany.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. chemicalbook.com [chemicalbook.com]

- 12. echemi.com [echemi.com]

Spectroscopic Profile of Isooctyl Acetate: A Technical Guide

Introduction

Isooctyl acetate is a carboxylic ester characterized by the molecular formula C₁₀H₂₀O₂. The term "isooctyl" can encompass several structural isomers, with the most common being 2-ethylhexyl acetate. This guide will focus primarily on the spectroscopic data of 2-ethylhexyl acetate , a widely used solvent in the coatings, inks, and adhesives industries, and also employed as a fragrance and flavoring agent.[1][2] A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural elucidation in research and industrial settings.

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-ethylhexyl acetate. The content herein is curated for researchers, scientists, and drug development professionals, offering not just the data, but the underlying principles and experimental causality.

The molecular structure of 2-ethylhexyl acetate is presented below, with atoms numbered for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of 2-ethylhexyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For a seemingly simple molecule like 2-ethylhexyl acetate, both ¹H and ¹³C NMR provide a wealth of structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-ethylhexyl acetate is characterized by distinct signals corresponding to the chemically non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative atoms like oxygen causing a downfield shift (to a higher ppm value).

Table 1: ¹H NMR Spectroscopic Data for 2-Ethylhexyl Acetate

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H on C1 | ~2.04 | Singlet | 3H | - |

| H on C3 | ~3.98 | Doublet | 2H | ~6.0 |

| H on C4 | ~1.55 | Multiplet | 1H | - |

| H on C5, C6, C7, C9 | ~1.28-1.35 | Multiplet | 8H | - |

| H on C8, C10 | ~0.89 | Triplet | 6H | ~7.4 |

Data compiled from publicly available spectra.[3][4]

Expertise & Experience: Interpreting the ¹H NMR Spectrum

-

The Acetyl Protons (C1): The singlet at ~2.04 ppm integrating to 3H is characteristic of the methyl protons of an acetate group.[5] Its isolation (singlet) is due to the absence of adjacent protons, as it is bonded to the carbonyl carbon.

-

The Methylene Protons Adjacent to Oxygen (C3): The signal at ~3.98 ppm is shifted significantly downfield. This is a direct consequence of the deshielding effect of the adjacent ester oxygen atom. It appears as a doublet because it is coupled to the single proton on the chiral center (C4).

-

The Alkyl Chain Protons: The protons on the ethyl and butyl chains (C5, C6, C7, C9) are magnetically similar and overlap in a complex multiplet between 1.28 and 1.35 ppm. The single proton on the chiral center (C4) is also found within a multiplet around 1.55 ppm.

-

The Terminal Methyl Protons (C8, C10): The signal at ~0.89 ppm, integrating to 6H, corresponds to the two terminal methyl groups of the ethyl and butyl chains. It appears as a triplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a singlet.

Table 2: ¹³C NMR Spectroscopic Data for 2-Ethylhexyl Acetate

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 | ~21.0 |

| C2 (C=O) | ~171.4 |

| C3 | ~66.9 |

| C4 | ~38.7 |

| C5 | ~30.4 |

| C6 | ~28.9 |

| C7 | ~22.9 |

| C8 | ~14.0 |

| C9 | ~23.7 |

| C10 | ~10.9 |

Data compiled from publicly available spectra.[3][6]

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

The Carbonyl Carbon (C2): The most downfield signal at ~171.4 ppm is characteristic of an ester carbonyl carbon.[7][8] Its significant downfield shift is due to the strong deshielding effect of the double bond to two oxygen atoms.

-

The Oxygen-Linked Methylene Carbon (C3): The carbon at ~66.9 ppm is the one directly attached to the ester oxygen, causing it to be shifted downfield compared to other sp³ hybridized carbons.

-

The Alkyl Carbons: The remaining signals in the upfield region (~10-40 ppm) correspond to the carbons of the 2-ethylhexyl group. The chemical shifts are subtly influenced by their position relative to the ester functionality and branching.

Experimental Protocol: NMR Spectroscopy

A self-validating NMR protocol ensures reproducibility and accuracy.

Caption: Common workflows for FTIR analysis of liquid samples.

-

ATR-FTIR (Recommended):

-

Setup: Ensure the ATR crystal (commonly diamond or ZnSe) is clean. [9] * Background Scan: A background spectrum of the clean, empty crystal is acquired. This is crucial as it is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts. [10] * Sample Analysis: A single drop of 2-ethylhexyl acetate is placed directly onto the ATR crystal. The spectrum is then acquired. [9][11]The ATR technique is favored for its ease of use and minimal sample preparation.

-

-

Liquid Film Method:

-

Setup: A drop of the liquid sample is placed between two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. [11] * Analysis: The "sandwich" is placed in the spectrometer's sample holder, and the spectrum is recorded. This method requires careful handling to avoid damaging the salt plates, which are typically soluble in water.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In Electron Ionization (EI) MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint.

Table 4: Major Fragments in the EI Mass Spectrum of 2-Ethylhexyl Acetate

| m/z | Proposed Fragment | Comments |

| 172 | [C₁₀H₂₀O₂]⁺• | Molecular Ion (M⁺•) |

| 112 | [C₈H₁₆]⁺• | Loss of acetic acid (CH₃COOH) |

| 84 | [C₆H₁₂]⁺• | Product of McLafferty rearrangement |

| 70 | [C₅H₁₀]⁺• | Further fragmentation |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 43 | [CH₃CO]⁺ | Acylium ion (often the base peak) |

Data compiled from NIST Chemistry WebBook and PubChem. [12][13] Expertise & Experience: Interpreting the Mass Spectrum

The fragmentation of 2-ethylhexyl acetate is driven by the stability of the resulting ions and neutral molecules.

-

Molecular Ion (m/z 172): The peak corresponding to the intact molecule with one electron removed. For esters, this peak may be weak or absent depending on the ionization conditions.

-

Loss of Acetic Acid (m/z 112): A common fragmentation pathway for esters is the loss of the carboxylic acid as a neutral molecule, leaving behind the alkyl radical cation.

-

McLafferty Rearrangement (m/z 84): This is a highly characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen. A six-membered transition state leads to the cleavage of the α-β carbon bond and the formation of a neutral alkene and a new radical cation. [14][15]For 2-ethylhexyl acetate, this results in the formation of a neutral butene molecule and a radical cation of m/z 84.

-

Acylium Ion (m/z 43): Often the most intense peak (the base peak) in the spectrum of an acetate ester. It is formed by the cleavage of the C-O bond, resulting in the highly stable, resonance-stabilized acylium ion [CH₃C=O]⁺. [16]

Caption: Simplified key fragmentation pathways for 2-ethylhexyl acetate in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is suitable for volatile and thermally stable compounds like 2-ethylhexyl acetate.

-

Sample Introduction: The sample is introduced into the ion source, typically via Gas Chromatography (GC-MS) for separation of mixtures, or by direct insertion probe for pure samples. The sample is vaporized by heating under high vacuum. [12][17]2. Ionization: In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV). [18][19]This energy is sufficient to eject an electron from the molecule, forming a molecular ion (M⁺•), and to induce extensive fragmentation.

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The synergistic application of NMR, IR, and MS provides an unambiguous structural confirmation of this compound (specifically, 2-ethylhexyl acetate). IR spectroscopy confirms the presence of the ester functional group through its characteristic C=O and C-O stretching vibrations. Mass spectrometry provides the molecular weight and a detailed fragmentation pattern, including the diagnostic acylium ion and McLafferty rearrangement product, which corroborates the ester structure and the nature of the alkyl chain. Finally, ¹H and ¹³C NMR spectroscopy offers a complete map of the carbon-hydrogen framework, allowing for the precise assignment of each atom within the molecule. This comprehensive spectroscopic dataset serves as a reliable reference for quality assurance and advanced research applications.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.14: Fragmentation of Esters. Retrieved from [Link]

-

JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

University of Illinois School of Chemical Sciences. (n.d.). Electron Ionization. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

University of Hawai'i at Mānoa. (n.d.). 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

American Chemical Society. (1966). Mass Spectra of Esters. Formation of Rearrangement Ions. Analytical Chemistry. Retrieved from [Link]

-

TheElkchemist. (2023). NMR Spectroscopy | Interpreting Spectra | Ester. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Esters. Retrieved from [Link]

-

Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

American Chemical Society. (2018). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

-

Professor Carbon. (2019). Carbon-13 NMR Spectroscopy. YouTube. Retrieved from [Link]

-

Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Retrieved from [Link]

-

Separation Science. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7635, 2-Ethylhexyl acetate. Retrieved from [Link]

-

University of California, Davis. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

The Hong Kong University of Science and Technology. (n.d.). Standard Operating Procedure – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Retrieved from [Link]

-

Imperial College London. (2021). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Retrieved from [Link]

-

University of Rochester. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Professor Carbon. (2020). Ester NMR Problem solving nuclear magnetic resonance Organic Chemistry Help tutorial. YouTube. Retrieved from [Link]

-

Figshare. (2013). Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Ethylhexyl acetate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetic acid, 2-ethylhexyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Retrieved from [Link]

-

ResearchGate. (2011). Molecular Structure and Vibrational Spectra of 2-Ethylhexyl Acrylate by Density Functional Theory Calculations. Retrieved from [Link]

-

scite.ai. (2011). Molecular Structure and Vibrational Spectra of 2-Ethylhexyl Acrylate by Density Functional Theory Calculations. Retrieved from [Link]

-

Carbon, C. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. tandf.figshare.com [tandf.figshare.com]

- 4. 2-Ethylhexyl acetate(103-09-3) 1H NMR [m.chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 2-Ethylhexyl acrylate(103-11-7) 13C NMR spectrum [chemicalbook.com]

- 7. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. m.youtube.com [m.youtube.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. researchgate.net [researchgate.net]

- 12. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 13. 2-Ethylhexyl Acetate | C10H20O2 | CID 7635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 15. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 16. people.whitman.edu [people.whitman.edu]

- 17. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 18. Electron ionization - Wikipedia [en.wikipedia.org]

- 19. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Isooctyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isooctyl acetate (CAS No. 31565-19-2), a significant member of the ester chemical family, is a compound of increasing interest across various scientific disciplines, including pharmaceutical development.[1][2] This guide serves as a comprehensive technical resource, offering a detailed exploration of the physical and chemical properties of this compound. As a senior application scientist, the following sections are designed to provide not just data, but also a deeper understanding of the causality behind its characteristics and the methodologies used to ascertain them. This document is structured to be a practical and authoritative reference for researchers and professionals who require a thorough understanding of this versatile solvent and chemical intermediate.

Part 1: Core Physicochemical Properties

A fundamental understanding of a substance's physical properties is paramount for its effective application in research and development. These properties dictate its behavior in various environments and processes.

Identification and General Characteristics

This compound is a clear, colorless liquid characterized by a sweet, ester-like odor.[2][3][4] It is less dense than water, and its vapors are heavier than air.[2][3]

Table 1: Identifiers and Key Molecular Properties

| Property | Value | Source(s) |

| IUPAC Name | 6-methylheptyl acetate | [1] |

| Synonyms | Acetic acid, isooctyl ester; Isooctanol, acetate | [3] |

| CAS Number | 31565-19-2 | [1] |

| Molecular Formula | C10H20O2 | [1] |

| Molecular Weight | 172.27 g/mol | [2] |

| Appearance | Clear colorless liquid with a sweet ester odor | [2][3] |

Thermal and Physical Constants

The thermal and physical constants of this compound are critical for its handling, storage, and application in various processes, including chemical synthesis and formulation.

Table 2: Key Physical and Thermal Properties of this compound

| Property | Value | Conditions | Source(s) |

| Boiling Point | 195-196 °C | 760 mm Hg | [1] |

| Melting Point | -65.75 °C (estimate) | [2] | |

| Flash Point | 77.22 °C (171.00 °F) | TCC | [1] |

| Density | 0.9 ± 0.1 g/cm³ | [2] | |

| Vapor Pressure | 0.413 mmHg | 25 °C (est.) | [1] |

| Refractive Index | 1.421 | [2] |

Part 2: Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. This section provides an overview of the key spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the methyl protons of the acetate group, the methylene protons adjacent to the ester oxygen, and the various methyl and methylene groups of the isooctyl chain. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (coupling) provide information about adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbon of the methylene group attached to the oxygen, and the different carbons of the isooctyl group, providing a map of the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ester group, typically appearing around 1740-1735 cm⁻¹.[5][6] Other significant peaks include those for C-H stretching vibrations of the alkyl groups (around 2960-2870 cm⁻¹) and the C-O stretching vibration of the ester linkage (around 1250-1050 cm⁻¹).[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the cleavage of the ester group and fragmentation of the isooctyl chain, yielding characteristic fragment ions that can be used for structural confirmation.

Part 3: Chemical Properties and Reactivity

The chemical properties of this compound are largely defined by the reactivity of the ester functional group.

Stability and Storage

This compound is generally stable under normal conditions.[7] For safe storage, it should be kept in tightly closed containers in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[8][9] It is incompatible with strong oxidizing agents, strong acids, nitrates, and alkali metals.[7]

Hydrolysis

Like other esters, this compound can undergo hydrolysis to yield isooctyl alcohol and acetic acid. This reaction can be catalyzed by either an acid or a base.

Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

In the presence of a base, such as sodium hydroxide, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This irreversible reaction produces an alcohol and the salt of the carboxylic acid.

Caption: Mechanism of base-catalyzed hydrolysis (saponification).

Transesterification

Transesterification is a process where the isooctyl group of the ester is exchanged with the alkyl group of another alcohol. This reaction is typically catalyzed by an acid or a base.[10] For example, the reaction of this compound with methanol would yield methyl acetate and isooctyl alcohol. This equilibrium-limited reaction's feasibility can be analyzed using residue curve maps, and processes like reactive distillation can be employed to drive the reaction to completion by continuously removing one of the products.[11]

Caption: General scheme for the transesterification of this compound.

Part 4: Solubility and Applications

Solubility Profile

This compound is generally miscible with most common organic solvents. Its solubility in water is limited. A thorough understanding of its solubility is crucial for its use as a solvent in extractions, chromatography, and formulations.

Applications in Research and Drug Development

The favorable solvent properties of this compound make it a valuable tool in the pharmaceutical industry. Its applications include:

-

Extraction Solvent: It can be used as an extractant to isolate active pharmaceutical ingredients (APIs) from reaction mixtures or natural products.[12]

-

Recrystallization Solvent: Its moderate polarity and boiling point make it suitable for the purification of pharmaceutical compounds through recrystallization.

-

Component in Formulations: In some cases, it may be used as a component in topical or other formulations, where its solvent and sensory properties are advantageous.

-

Fragrance Component: Due to its pleasant odor, it can be used as a fragrance in certain pharmaceutical and personal care products.[12]

Part 5: Experimental Methodologies

The accurate determination of physicochemical properties relies on standardized experimental protocols.

Determination of Boiling Point

The boiling range of esters like this compound can be determined using gas chromatography, following standard methods such as ASTM D7398.[2][13] This method provides a boiling range distribution which is more informative than a single boiling point, especially for technical grade substances.

Determination of Density

The density of liquid chemicals can be measured using a hydrometer or a pycnometer according to standard test methods like ASTM D3505 for pure liquid chemicals.[14]

Determination of Solubility

The water solubility of a substance can be determined following OECD Guideline 105.[3] This typically involves either the column elution method for poorly soluble substances or the flask method for more soluble substances, where the substance is equilibrated with water and its concentration is then determined by a suitable analytical technique. For solubility in organic solvents, a gravimetric method can be employed where a saturated solution is prepared at a specific temperature, and a known volume of the solution is evaporated to determine the mass of the dissolved solute.

Determination of Viscosity

The viscosity of liquids can be measured using various types of viscometers, such as capillary viscometers or rotational viscometers. Standard test methods like those from ASTM provide detailed procedures for these measurements.

Part 6: Safety and Handling

According to the Globally Harmonized System (GHS), this compound is not classified as a hazardous substance.[15] However, as with any chemical, it should be handled with care.

-

Hazards: Vapors may cause irritation to the eyes and respiratory tract.[2] Prolonged or repeated skin contact may cause dermatitis.[2]

-

Precautions: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[15]

-

Fire Safety: this compound is a combustible liquid.[4] Keep away from heat, sparks, and open flames.[8] Use appropriate fire extinguishing media such as dry chemical, CO₂, or alcohol-resistant foam.[8]

Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical properties of this compound. By understanding these fundamental characteristics, researchers, scientists, and drug development professionals can effectively and safely utilize this compound in their work. The provided data, reaction mechanisms, and references to standard methodologies are intended to serve as a valuable resource for laboratory applications and process development.

References

-

The Good Scents Company. (n.d.). This compound, 31565-19-2. Retrieved from [Link]

-

PubChem. (n.d.). Acetic acid, isooctyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Monument Chemical. (2021, May 7). Isopropyl Acetate Safety Data Sheet. Retrieved from [Link]

-

Osmium, LLC. (2015, May 13). Isopropyl Acetate Safety Data Sheet. Retrieved from [Link]

-

Restek. (n.d.). Isopropyl acetate: CAS # 108-21-4 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]

-

Chemcasts. (n.d.). isopropyl acetate (CAS 108-21-4) Properties | Density, Cp, Viscosity. Retrieved from [Link]

-

Solubility of Things. (n.d.). Isopropyl acetate. Retrieved from [Link]

-

Hedinger. (n.d.). Isopropyl Acetate. Retrieved from [Link]

-

SHANGHAI TOPFINE CHEMICAL CO., LTD. (n.d.). What Are the Uses of Isopropyl Acetate?. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isopropyl acetate, 108-21-4. Retrieved from [Link]

-

Krackeler Scientific, Inc. (n.d.). Isopropyl acetate. Retrieved from [Link]

-

Li, Y., et al. (2014). Novel Procedure for Production of Isopropanol by Transesterification of Isopropyl Acetate with Reactive Distillation. Industrial & Engineering Chemistry Research, 53(34), 13419–13431. [Link]

-

Study.com. (n.d.). List the distinctive features of the IR spectra of isopentyl acetate, isopentyl alcohol, and acetic acid and assign the absorption bands to the appropriate functional groups. Retrieved from [Link]

-

Brainly.com. (2023, July 1). [FREE] Isopentyl Acetate (Banana Oil) - IR Spectrum I need help in assigning the following IR peaks: - Alkane. Retrieved from [Link]

-

Chemos GmbH&Co.KG. (2019, October 17). Safety Data Sheet: Isopropyl acetate. Retrieved from [Link]

-

PubChem. (n.d.). Isoamyl Acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Isopropyl Acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Isopropyl acetate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Isopropyl acetate (CAS 108-21-4). Retrieved from [Link]

-

ResearchGate. (2014, August 13). Novel Procedure for Production of Isopropanol by Transesterification of Isopropyl Acetate with Reactive Distillation. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031528). Retrieved from [Link]

-

A.B. Enterprises. (n.d.). Isoamyl Acetate: Applications in Food and Other Key Industries. Retrieved from [Link]

-

ACS Publications. (2014, August 13). Novel Procedure for Production of Isopropanol by Transesterification of Isopropyl Acetate with Reactive Distillation. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl acetate. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

Magritek. (n.d.). Isoamyl acetate. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- Google Patents. (n.d.). US20080161595A1 - Transesterification process of methyl acetate.

-

Krackeler Scientific, Inc. (n.d.). Isopentyl acetate. Retrieved from [Link]

-

Chegg. (2020, December 10). Identify the two compounds: give their names and structures. (4p). Retrieved from [Link]

-

Proprep. (n.d.). Examine the ir spectra of isopentyl acetate for characteristic ester peaks and discuss its application in flavor and fragrance chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Transesterification. Retrieved from [Link]

-

Burdick & Jackson. (n.d.). Viscosity. Retrieved from [Link]

Sources

- 1. This compound, 31565-19-2 [thegoodscentscompany.com]

- 2. echemi.com [echemi.com]

- 3. Acetic acid, isooctyl ester | C10H20O2 | CID 169321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. homework.study.com [homework.study.com]

- 6. brainly.com [brainly.com]

- 7. 108-21-4 CAS MSDS (Isopropyl acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. monumentchemical.com [monumentchemical.com]

- 9. chemos.de [chemos.de]

- 10. Transesterification - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. What Are the Uses of Isopropyl Acetate? - SHANGHAI TOPFINE CHEMICAL CO., LTD. [topfinechem.com]

- 13. chem-casts.com [chem-casts.com]

- 14. echemi.com [echemi.com]

- 15. chemicalbook.com [chemicalbook.com]

Isooctyl acetate CAS number and molecular formula

An In-Depth Technical Guide to Isooctyl Acetate for Scientific Professionals

Introduction: Defining this compound

This compound is a carboxylic ester characterized by a branched eight-carbon alkyl group attached to an acetate moiety. While the term "isooctyl" can refer to several isomers, this guide focuses on the well-defined compound 6-methylheptyl acetate . This specific isomer is a clear, colorless liquid with a characteristic sweet, fruity odor.[1][2] Its unique combination of moderate volatility, low water solubility, and effective solvency for a range of organic compounds makes it a valuable, though specialized, tool in research and development.

A point of clarification is necessary regarding its identifiers. The CAS Registry Number predominantly associated with 6-methylheptyl acetate is 31565-19-2 .[1][2] Another CAS number, 68478-37-5, is sometimes cited but refers to a broader category of "acetic acid, octyl ester, branched," which may include a mixture of isomers.[3] For the purposes of precise scientific application and reproducibility, referencing CAS 31565-19-2 is recommended.

Molecular Formula: C₁₀H₂₀O₂[1][3]

Molecular Weight: 172.26 g/mol [1]

Physicochemical Properties: A Solvent's Profile

The utility of a solvent in a laboratory setting is dictated by its physical and chemical properties. This compound's characteristics make it suitable for applications requiring a non-polar, moderately volatile medium with low water miscibility.

| Property | Value | Source(s) |

| CAS Number | 31565-19-2 | [1][2] |

| Molecular Formula | C₁₀H₂₀O₂ | [1][3] |

| Molecular Weight | 172.26 g/mol | [1] |

| Appearance | Clear, colorless liquid with a sweet, ester odor | [1][2] |

| Density | Less dense than water | [1] |

| Flash Point | 77.22 °C (171.00 °F) | [4] |

| Reactivity | Reacts with strong acids and oxidizing agents. Interaction with caustic solutions generates heat. Mixing with alkali metals or hydrides can generate flammable hydrogen gas. | [1] |

These properties are significant for several reasons. The relatively high flash point compared to more volatile esters like ethyl acetate reduces flammability risks. Its low density and immiscibility with water facilitate straightforward phase separation during aqueous workups in chemical synthesis and extractions.

Synthesis Pathway: Fisher-Speier Esterification

The most common and direct method for preparing this compound in a laboratory setting is through Fisher-Speier esterification. This acid-catalyzed reaction involves refluxing the parent alcohol (isooctyl alcohol, specifically 6-methyl-1-heptanol) with a carboxylic acid (acetic acid).

The reaction is a reversible equilibrium. To drive the reaction toward the product (the ester), an excess of one reactant is typically used. Given its lower cost and ability to also act as a solvent, acetic acid is the logical choice to use in excess. The strong acid catalyst (commonly sulfuric acid) protonates the carbonyl oxygen of the acetic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Reaction Mechanism Diagram

Caption: Mechanism of Acid-Catalyzed Fisher Esterification.

Detailed Laboratory Synthesis Protocol

This protocol describes the synthesis of this compound from 6-methyl-1-heptanol and glacial acetic acid.

-

Reactant Setup:

-

To a 250 mL round-bottom flask, add 13.0 g (0.10 mol) of 6-methyl-1-heptanol.

-

Add 18.0 g (0.30 mol, 3 equivalents) of glacial acetic acid. The excess acetic acid serves to shift the reaction equilibrium towards the product, maximizing the yield.

-

Carefully add 1-2 mL of concentrated sulfuric acid to the flask while swirling. This serves as the catalyst. Caution: This addition is exothermic.

-

Add several boiling chips to ensure smooth boiling.

-

-

Reflux:

-

Assemble a reflux apparatus by attaching a condenser to the flask.

-

Heat the mixture to a gentle reflux using a heating mantle and boil for 1-2 hours. The reflux allows the reaction to be maintained at the boiling temperature of the reactants without loss of material.

-

-

Workup and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel containing 50 mL of cold water.

-

Wash the organic layer sequentially with:

-

50 mL of 5% sodium bicarbonate solution. This step neutralizes the excess acetic acid and the sulfuric acid catalyst. Caution: Vent the funnel frequently to release CO₂ pressure. Repeat until the aqueous layer is basic.

-

50 mL of water to remove any remaining bicarbonate solution.

-

25 mL of saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer and aids in phase separation.[5]

-

-

Separate the organic layer (top layer) and transfer it to a clean Erlenmeyer flask.

-

Dry the crude product with anhydrous magnesium sulfate or sodium sulfate to remove trace amounts of water.[5]

-

Filter the drying agent to yield the crude this compound.

-

-

Final Distillation (Optional):

-

For higher purity, the crude product can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for this compound.

-

Applications in a Research & Development Context

While not as common as ethyl or butyl acetate, this compound's properties make it a useful alternative in specific pharmaceutical and chemical research scenarios. Its applications are primarily as a specialized solvent.

-

Synthesis Medium: Its ester functionality makes it a relatively inert, non-polar solvent suitable for reactions involving moisture-sensitive reagents where protic solvents are not viable. Its higher boiling point allows for reactions to be conducted at elevated temperatures compared to solvents like ethyl acetate.

-

Extraction Solvent: this compound is an effective extraction solvent for isolating moderately non-polar to non-polar compounds from aqueous mixtures, such as natural product extracts or post-reaction workups. Its low solubility in water ensures minimal product loss and clean phase separation. Esters like ethyl acetate are widely used for such purposes in the pharmaceutical industry.[6]

-

Formulation Component: In drug development, solvents are critical for formulation. While less common, this compound could be explored as a component in topical or transdermal drug delivery systems, where its solvency and evaporation rate can be tailored to control the release of an active pharmaceutical ingredient (API). The "isooctyl" chain itself can enhance solubility and aid in formulation, a principle seen with other isooctyl-containing compounds used in pharmaceuticals.[7]

Safety, Handling, and Storage

As with any chemical, proper handling of this compound is crucial for laboratory safety. The primary hazards are associated with irritation and vapor inhalation.

Core Hazards:

-

Eye Irritation: Contact can cause eye irritation.[1]

-

Skin Irritation: Prolonged or frequent skin contact may cause irritation and dermatitis.[1][2]

-

Inhalation: Vapors can irritate the respiratory tract. High concentrations may lead to headaches, dizziness, and other central nervous system effects.[1]

Laboratory Safety Workflow

Caption: Recommended Safety Workflow for Handling this compound.

Storage Recommendations:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from sources of ignition, strong oxidizing agents, and strong acids.

Conclusion

This compound (6-methylheptyl acetate) is a useful ester with a well-defined set of physicochemical properties that make it a valuable tool for specialized applications in organic synthesis and pharmaceutical sciences. Its role as a moderately volatile, non-polar solvent for reactions, extractions, and potentially novel formulations allows researchers to expand their toolkit beyond more common esters. Understanding its synthesis via Fisher esterification and adhering to strict safety protocols enables its effective and safe utilization in a professional laboratory environment.

References

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Acetic acid, isooctyl ester. PubChem. Retrieved from [Link]

-

Monument Chemical. (2021). Isopropyl Acetate Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Isopropyl acetate. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Isopropyl acetate. Retrieved from [Link]

- Google Patents. (n.d.). CN1260203C - Process for synthesizing isopropyl acetate and method for preparing its catalyst.

-

ACS Publications. (2010). Semibatch Reactive Distillation for Isopropyl Acetate Synthesis. Retrieved from [Link]

-

Shanghai Topfine Chemical Co., Ltd. (n.d.). What Are the Uses of Isopropyl Acetate?. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 5: Synthesis of Isopentyl Acetate (Experiment). Retrieved from [Link]

-